3',4'-Difluoro-3-(2,6-dimethylphenyl)propiophenone 3',4'-Difluoro-3-(2,6-dimethylphenyl)propiophenone
Brand Name: Vulcanchem
CAS No.: 898755-30-1
VCID: VC2302541
InChI: InChI=1S/C17H16F2O/c1-11-4-3-5-12(2)14(11)7-9-17(20)13-6-8-15(18)16(19)10-13/h3-6,8,10H,7,9H2,1-2H3
SMILES: CC1=C(C(=CC=C1)C)CCC(=O)C2=CC(=C(C=C2)F)F
Molecular Formula: C17H16F2O
Molecular Weight: 274.3 g/mol

3',4'-Difluoro-3-(2,6-dimethylphenyl)propiophenone

CAS No.: 898755-30-1

Cat. No.: VC2302541

Molecular Formula: C17H16F2O

Molecular Weight: 274.3 g/mol

* For research use only. Not for human or veterinary use.

3',4'-Difluoro-3-(2,6-dimethylphenyl)propiophenone - 898755-30-1

Specification

CAS No. 898755-30-1
Molecular Formula C17H16F2O
Molecular Weight 274.3 g/mol
IUPAC Name 1-(3,4-difluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one
Standard InChI InChI=1S/C17H16F2O/c1-11-4-3-5-12(2)14(11)7-9-17(20)13-6-8-15(18)16(19)10-13/h3-6,8,10H,7,9H2,1-2H3
Standard InChI Key LXXLTQIZTJQSNZ-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)C)CCC(=O)C2=CC(=C(C=C2)F)F
Canonical SMILES CC1=C(C(=CC=C1)C)CCC(=O)C2=CC(=C(C=C2)F)F

Introduction

Chemical Structure and Properties

3',4'-Difluoro-3-(2,6-dimethylphenyl)propiophenone is an organic compound with the molecular formula C17H16F2O and a molecular weight of 274.31 g/mol . The compound consists of two aromatic rings connected by a propan-1-one chain. One ring contains fluorine substituents at the 3' and 4' positions, while the other features methyl groups at the 2 and 6 positions, creating a unique electronic and steric environment.

Chemical Identifiers

The compound can be identified through various chemical nomenclature systems:

  • IUPAC Name: 1-(3,4-difluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one

  • CAS Registry Number: 898755-30-1

  • InChI: InChI=1S/C17H16F2O/c1-11-4-3-5-12(2)14(11)7-9-17(20)13-6-8-15(18)16(19)10-13/h3-6,8,10H,7,9H2,1-2H3

  • InChIKey: LXXLTQIZTJQSNZ-UHFFFAOYSA-N

  • SMILES: CC1=C(C(=CC=C1)C)CCC(=O)C2=CC(=C(C=C2)F)F

Physical and Chemical Properties

The compound possesses several notable physical and chemical properties, as outlined in Table 1:

PropertyValueNotes
Molecular FormulaC17H16F2ODefines its atomic composition
Molecular Weight274.31 g/molDetermines its mass per mole
Physical StateSolid (predicted)Based on similar propiophenone derivatives
Boiling Point395.3±42.0 °C (Predicted)Indicates high thermal stability
Density1.147±0.06 g/cm³ (Predicted)Provides information on its mass-to-volume ratio
SolubilityLikely soluble in organic solventsInferred from similar fluorinated compounds

The presence of fluorine atoms significantly influences the compound's properties, typically increasing its metabolic stability, lipophilicity, and binding interactions with biological targets.

Chemical Reactivity and Reactions

The reactivity of 3',4'-Difluoro-3-(2,6-dimethylphenyl)propiophenone is determined by its functional groups, primarily the carbonyl moiety and the aromatic rings with their respective substituents.

Carbonyl Group Reactions

As a ketone, this compound can undergo various reactions typical of the carbonyl functional group:

  • Nucleophilic addition reactions with various nucleophiles

  • Reduction to secondary alcohols using hydride reducing agents

  • Condensation reactions with nitrogen-containing nucleophiles to form imines or hydrazones

  • Wittig reactions to form olefinic compounds

  • Aldol-type reactions under appropriate conditions

Aromatic Ring Reactions

The presence of two differently substituted aromatic rings creates interesting reactivity patterns:

  • The difluorophenyl ring is electron-deficient due to the electron-withdrawing effect of the fluorine atoms, making it susceptible to nucleophilic aromatic substitution

  • The dimethylphenyl ring is relatively electron-rich due to the electron-donating methyl groups, favoring electrophilic aromatic substitution

  • The steric hindrance provided by the ortho-dimethyl groups on one ring significantly influences the approach of reagents

Transformations in Synthetic Applications

This compound could serve as a valuable intermediate in organic synthesis, particularly for:

  • Construction of heterocyclic compounds, including potential pyridine derivatives through reactions with ammonium acetate or other nitrogen sources

  • Formation of highly functionalized materials through modification of either aromatic ring

  • Development of extended conjugated systems through appropriate functional group transformations

Comparative Analysis with Structurally Similar Compounds

Several compounds share structural similarities with 3',4'-Difluoro-3-(2,6-dimethylphenyl)propiophenone, differing primarily in the position of substituents or the nature of halogen atoms.

Structural Analogs

Table 2 presents a comparison of structurally related compounds:

CompoundCAS NumberMolecular FormulaKey Structural Differences
3',4'-Difluoro-3-(2,6-dimethylphenyl)propiophenone898755-30-1C17H16F2OReference compound
2',4'-Difluoro-3-(2,6-dimethylphenyl)propiophenone898755-28-7C17H16F2OFluorine at 2',4' instead of 3',4'
3',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenone898793-35-6C17H16F2OMethyl groups at 2,3 vs. 2,6 positions
3',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone898754-08-0C17H16F2OMethyl groups at 2,5 vs. 2,6 positions
3',4'-Dichloro-3-(2,6-dimethylphenyl)propiophenone898755-24-3C17H16Cl2OChlorine atoms replace fluorine atoms

Structure-Property Relationships

The subtle structural differences among these analogs likely result in significant variations in properties and potential applications:

  • Electronic effects: The position and identity of halogen substituents alter the electron distribution throughout the molecule, affecting reactivity and binding properties

  • Steric considerations: Different methyl group arrangements create unique three-dimensional structures that influence molecular interactions

  • Lipophilicity: Variations in substitution patterns impact partition coefficients and membrane permeability

  • Metabolic stability: Halogen positioning affects susceptibility to metabolic enzymes

Analytical Methods for Identification and Characterization

Several analytical techniques can be employed to identify and characterize 3',4'-Difluoro-3-(2,6-dimethylphenyl)propiophenone:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR would show distinctive signals for aromatic protons, methyl groups, and the propanone chain

  • 19F NMR would exhibit characteristic signals for the two fluorine atoms, allowing confirmation of their positions

  • 13C NMR would provide information about carbon environments, particularly the carbonyl carbon

Mass Spectrometry

Mass spectrometry would confirm the molecular weight of 274.31 g/mol and produce a distinctive fragmentation pattern, likely showing:

  • Loss of the propanone chain

  • Characteristic fragments of the difluorophenyl and dimethylphenyl moieties

  • Molecular ion peak corresponding to the intact molecule

Chromatographic Methods

High-performance liquid chromatography (HPLC) with appropriate detection methods would be valuable for:

  • Assessing purity

  • Separating the compound from structurally similar analogs

  • Quantitative analysis in various matrices

Current Research and Future Perspectives

Research on fluorinated propiophenone derivatives continues to evolve, with several promising directions for future investigation.

Emerging Research Areas

Current research trends related to compounds like 3',4'-Difluoro-3-(2,6-dimethylphenyl)propiophenone include:

  • Development of more efficient and environmentally friendly synthesis methods

  • Exploration of structure-activity relationships in biological systems

  • Investigation of applications in materials science

  • Use in photoredox-mediated transformations to create more complex structures

Future Research Directions

Several promising avenues for future research include:

  • Comprehensive biological activity screening to identify potential therapeutic applications

  • Detailed structural studies to understand conformational preferences

  • Investigation of catalytic applications, particularly in asymmetric synthesis

  • Exploration of reactivity under various conditions to develop new synthetic methodologies

  • Computational studies to predict properties and guide experimental design

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